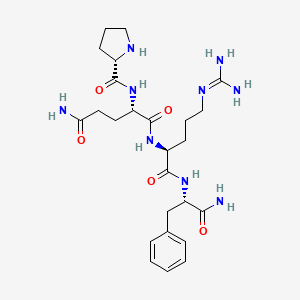
Neuropeptide FF (5-8)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuropeptide FF (5-8) is a peptide fragment derived from the larger neuropeptide FF, which belongs to the RF-amide family of neuropeptides. These peptides are characterized by a common C-terminal arginine-phenylalanine-amide motif. Neuropeptide FF (5-8) has a sequence of proline-glutamine-arginine-phenylalanine-amide and is known for its role in modulating pain, cardiovascular functions, and neuroendocrine activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neuropeptide FF (5-8) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: While industrial-scale production of neuropeptide FF (5-8) is less common, it can be achieved using automated peptide synthesizers that follow the SPPS protocol. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Neuropeptide FF (5-8) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products: The major products of these reactions are typically modified peptides with altered biological activities or stability .
Aplicaciones Científicas De Investigación
Neuropeptide FF (5-8) has several scientific research applications:
Pain Regulation: It modulates pain perception and has been studied for its potential in pain management.
Opioid Modulation: It interacts with opioid receptors, influencing the effects of opioid drugs.
Cardiovascular Research: It plays a role in regulating blood pressure and heart rate.
Neuroendocrine Studies: It affects hormone release and has implications in stress response and reproductive functions
Mecanismo De Acción
Neuropeptide FF (5-8) exerts its effects primarily through its interaction with neuropeptide FF receptors 1 and 2 (NPFFR1 and NPFFR2). These receptors are G protein-coupled receptors that mediate various physiological responses. The binding of neuropeptide FF (5-8) to these receptors can modulate the activity of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. This leads to changes in intracellular calcium levels and the activation of protein kinase C, ultimately influencing cellular functions .
Comparación Con Compuestos Similares
Neuropeptide FF (5-8) is part of the RF-amide family of peptides, which includes:
Neuropeptide AF (NPAF): Similar in structure but with a different sequence, it also modulates pain and cardiovascular functions.
Prolactin-Releasing Peptide (PrRP): Involved in the regulation of prolactin release and other neuroendocrine functions.
Kisspeptin: Plays a crucial role in reproductive hormone regulation.
Uniqueness: Neuropeptide FF (5-8) is unique in its specific sequence and its ability to modulate both pain and cardiovascular functions through its interaction with NPFF receptors. Its role in opioid modulation also sets it apart from other RF-amide peptides .
Propiedades
Fórmula molecular |
C25H39N9O5 |
|---|---|
Peso molecular |
545.6 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C25H39N9O5/c26-20(35)11-10-18(33-22(37)16-8-4-12-30-16)24(39)32-17(9-5-13-31-25(28)29)23(38)34-19(21(27)36)14-15-6-2-1-3-7-15/h1-3,6-7,16-19,30H,4-5,8-14H2,(H2,26,35)(H2,27,36)(H,32,39)(H,33,37)(H,34,38)(H4,28,29,31)/t16-,17-,18-,19-/m0/s1 |
Clave InChI |
VVKYIUFJEDANQO-VJANTYMQSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N |
SMILES canónico |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


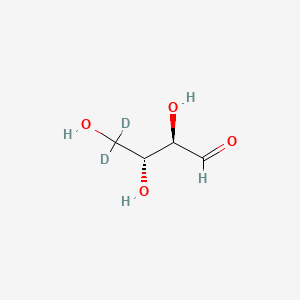

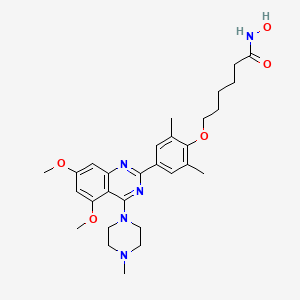
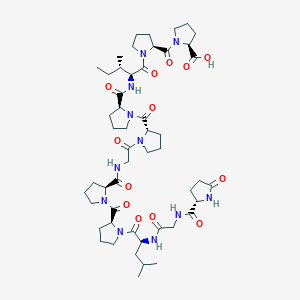
![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)

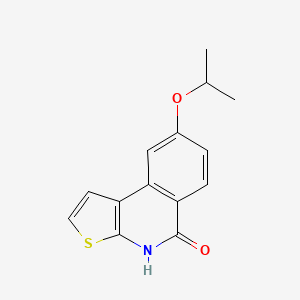
![Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate](/img/structure/B12406546.png)
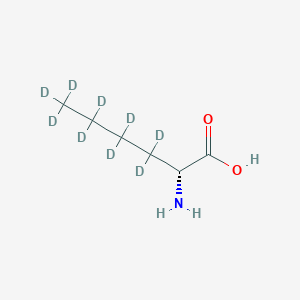
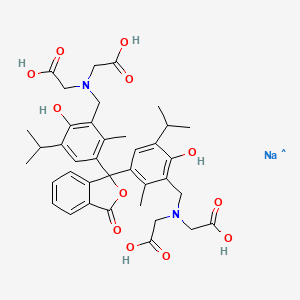
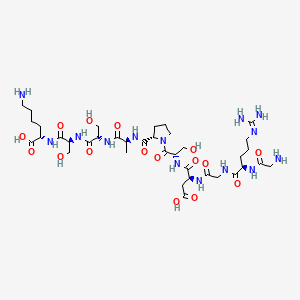
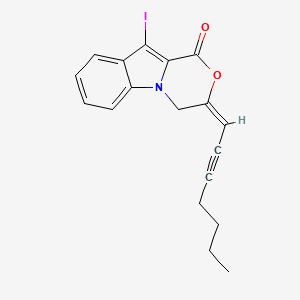
![5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
![(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
